molecular formula C19H26N2O5 B7059580 N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1,4-dioxane-2-carboxamide

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1,4-dioxane-2-carboxamide

Cat. No.: B7059580
M. Wt: 362.4 g/mol
InChI Key: DKKVBPXSWFWRBX-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1,4-dioxane-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1,4-dioxane-2-carboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the ethoxybenzoyl group, and the construction of the dioxane ring. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1,4-dioxane-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1,4-dioxane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1,4-dioxane-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1,4-dioxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-2-25-16-5-3-14(4-6-16)19(23)21-9-7-15(8-10-21)20-18(22)17-13-24-11-12-26-17/h3-6,15,17H,2,7-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKVBPXSWFWRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3COCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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